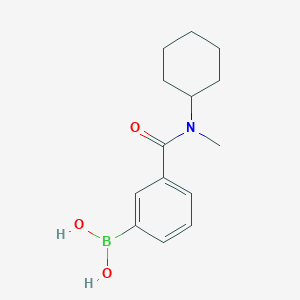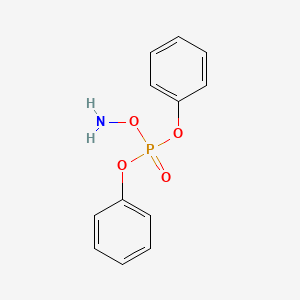
3-(3-氯-4-氟苯氧基)哌啶
描述
3-(3-Chloro-4-fluorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H13ClFNO and its molecular weight is 229.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-4-fluorophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-4-fluorophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
3-(3-氯-4-氟苯氧基)哌啶: 用于蛋白质组学研究,它作为一种化学探针来研究蛋白质相互作用和功能。 该化合物可用于修饰蛋白质或肽,从而有助于识别分子靶标并了解蛋白质在生物系统中的行为 .
分析化学
在分析化学中,该化合物被用作标准品或试剂。 其独特的结构允许开发用于检测和定量各种样品中类似有机化合物的分析方法,这对于环境监测和药物分析至关重要 .
生物制药生产
生物制药行业在合成复杂分子时使用3-(3-氯-4-氟苯氧基)哌啶。 它是活性药物成分 (API) 生产中的中间体,特别是那些需要氟化芳族成分来增强其药理活性的 API .
先进电池科学
该化合物正在研究其在先进电池技术中的潜在用途。 其化学结构可以有助于开发电解质溶液或作为电极材料合成中的组分,旨在提高电池性能和寿命 .
环境安全
3-(3-氯-4-氟苯氧基)哌啶: 在环境安全研究中也具有重要意义。 对其降解产物及其与环境因素的相互作用进行研究,以评估其对生态系统的影响,并制定安全处置和去污策略 .
药物发现
在药物发现领域,该化合物是药物化学家的宝贵工具。 它用于创建衍生物库,用于对各种生物靶标进行高通量筛选,这是药物开发早期阶段的关键步骤 .
材料科学
材料科学家正在研究3-(3-氯-4-氟苯氧基)哌啶在创建新材料中的用途。 将其纳入聚合物或涂层中可能会导致具有增强性能的材料,例如增加对化学品的抵抗力或提高热稳定性 .
光动力疗法
最后,3-(3-氯-4-氟苯氧基)哌啶的衍生物正在探索其在光动力疗法 (PDT) 中的应用。 它们可用于合成光敏剂,这些光敏剂在光照激活后产生活性氧物质来杀死癌细胞 .
作用机制
Target of Action
Related compounds such as 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives have been studied for their analgesic properties . These compounds may interact with opioid receptors, which play a crucial role in pain perception .
Mode of Action
Tfmp derivatives, which are structurally similar, have been shown to display potent analgesic efficacy . They may interact with opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
Compounds that interact with opioid receptors, like the related tfmp derivatives, can affect pain signaling pathways . These pathways involve the transmission of signals from peripheral tissues to the brain, where the sensation of pain is perceived .
Result of Action
Related tfmp derivatives have been shown to have potent analgesic effects, suggesting that they may reduce pain signals at the molecular and cellular level .
生化分析
Biochemical Properties
3-(3-Chloro-4-fluorophenoxy)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 3-(3-Chloro-4-fluorophenoxy)piperidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and metabolic changes in the cell .
Molecular Mechanism
At the molecular level, 3-(3-Chloro-4-fluorophenoxy)piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chloro-4-fluorophenoxy)piperidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Chloro-4-fluorophenoxy)piperidine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 3-(3-Chloro-4-fluorophenoxy)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response .
Metabolic Pathways
3-(3-Chloro-4-fluorophenoxy)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(3-Chloro-4-fluorophenoxy)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
3-(3-Chloro-4-fluorophenoxy)piperidine is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects .
属性
IUPAC Name |
3-(3-chloro-4-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBCZJXGMWMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663028 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-15-5 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)






![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)



![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
